Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Physicochemical Profiling Drug‑Likeness Medicinal Chemistry

4‑Bromo‑5‑chloro‑6‑fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole (CAS 2368909‑56‑0) is a tri‑halogenated, N1‑THP‑protected indazole that serves as an essential synthetic intermediate in the preparation of hematopoietic progenitor kinase 1 (HPK1) inhibitors and other kinase‑targeted agents [REFS‑1]. The compound features a unique 4‑Br/5‑Cl/6‑F substitution pattern on the indazole core, simultaneously protected at N1 by a tetrahydropyran‑2‑yl (THP) group [REFS‑2].

Molecular Formula C12H11BrClFN2O
Molecular Weight 333.58 g/mol
Cat. No. B12955282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Molecular FormulaC12H11BrClFN2O
Molecular Weight333.58 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)F
InChIInChI=1S/C12H11BrClFN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(15)12(11)14/h5-6,10H,1-4H2
InChIKeyVFLRBQPSKYNTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4‑Bromo‑5‑chloro‑6‑fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole as a Key HPK1‑Directed Building Block


4‑Bromo‑5‑chloro‑6‑fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole (CAS 2368909‑56‑0) is a tri‑halogenated, N1‑THP‑protected indazole that serves as an essential synthetic intermediate in the preparation of hematopoietic progenitor kinase 1 (HPK1) inhibitors and other kinase‑targeted agents [REFS‑1]. The compound features a unique 4‑Br/5‑Cl/6‑F substitution pattern on the indazole core, simultaneously protected at N1 by a tetrahydropyran‑2‑yl (THP) group [REFS‑2]. This dual identity—a fully elaborated halogen array masked by an orthogonal protecting group—distinguishes it from its NH‑free analog (CAS 2368909‑55‑9) and from simpler mono‑ or di‑halogenated indazole building blocks that lack the full complement of pharmacophoric halogens [REFS‑2].

Why 4‑Bromo‑5‑chloro‑6‑fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole Cannot Be Replaced by Generic Indazole Analogs


The precise 4‑Br/5‑Cl/6‑F pattern is not arbitrary; it is the exact C‑ring halogenation present in multiple clinical‑stage HPK1 inhibitor pharmacophores disclosed in US11649255B2 [REFS‑1]. Replacing this compound with an NH‑free 4‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazole not only eliminates the THP protecting group required for regioselective downstream functionalization, but also introduces an unprotected N1‑H that competes in metal‑catalyzed cross‑couplings and can undergo undesired N‑arylation [REFS‑1]. Similarly, substituting with a positionally isomeric analog (e.g., 3‑bromo‑6‑chloro‑4‑fluoro‑1H‑indazole) yields a different halogen topology that disrupts the established structure–activity relationship (SAR) for HPK1 binding [REFS‑1]. The quantitative comparisons below demonstrate that small structural deviations produce measurable differences in physicochemical properties, synthetic efficiency, and ultimate pharmacological relevance.

Quantitative Differentiation Evidence for 4‑Bromo‑5‑chloro‑6‑fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole


Molecular Weight and Drug‑Likeness Advantage Relative to the NH‑Free Core

The THP‑protected compound (MW 333.59 Da) adds only 84.12 Da relative to the NH‑free core 4‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazole (MW 249.47 Da), keeping the intermediate within acceptable molecular weight ranges for oral drug candidates while providing a cleavable handle for further elaboration [REFS‑1][REFS‑2]. In contrast, permanently alkylated N‑methyl or N‑ethyl analogs exceed MW 300 Da without the benefit of orthogonally removable protection, limiting their utility as late‑stage intermediates [REFS‑3].

Physicochemical Profiling Drug‑Likeness Medicinal Chemistry

Boiling Point Differential Enabling High‑Temperature Reaction Compatibility

The predicted boiling point of 440.5 ± 45.0 °C for the THP‑protected compound [REFS‑1] is 65.4 °C higher than that of the NH‑free analog (375.1 ± 37.0 °C) [REFS‑2]. This elevated boiling point reflects the increased molecular weight and reduced hydrogen‑bonding capacity imparted by the THP group, conferring greater thermal latitude for high‑temperature Suzuki–Miyaura couplings conducted at 140 °C [REFS‑3].

Thermal Stability Process Chemistry Purification

LogP Modulation Through THP Protection for CNS Penetration Design

The NH‑free core exhibits a computed LogP of 3.17 [REFS‑1]. While an experimentally measured LogP for the THP‑protected compound is not yet available, computational estimates predict an increase of approximately +0.4 to +0.8 LogP units upon THP protection, consistent with the addition of a lipophilic tetrahydropyran ring and the removal of one hydrogen‑bond donor [REFS‑3]. This places the protected intermediate in an optimal LogP window for CNS drug candidates (typically 2–4), offering a tunable lipophilicity advantage over permanently substituted N‑alkyl analogs.

Lipophilicity CNS Drug Design Blood‑Brain Barrier

Regioselective C7 Bromination Yields Enabled by THP‑Directed Reactivity

Under optimized C7‑bromination conditions (NBS, DMF, rt), 4‑substituted NH‑free indazoles undergo regioselective bromination at C7 [REFS‑1]. In subsequent Suzuki–Miyaura coupling with phenylboronic acid at 140 °C (MW, dioxane/EtOH/H₂O), the coupled product was obtained in 70% yield with only trace starting material and dehalogenated by‑product [REFS‑1]. For 4‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazole, the presence of a free N1‑H leads to competitive N‑arylation under these conditions, reducing the desired C–C coupling yield to <50% [REFS‑1]. In contrast, the THP‑protected compound suppresses N‑arylation entirely, enabling exclusive C–C coupling at C7.

Regioselective Functionalization C–H Activation Suzuki–Miyaura Coupling

Direct Patent Linkage to HPK1 Pharmacophore: 7‑Bromo‑5‑chloro‑6‑fluoro‑1H‑indazol‑4‑yl Core

US Patent US11649255B2 explicitly claims the compound (1S,2S)‑N‑[6‑(7‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazol‑4‑yl)imidazo[1,2‑a]pyridin‑2‑yl]‑2‑fluorocyclopropane‑1‑carboxamide [REFS‑1]. The 7‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazole core is constructed directly from the THP‑protected 4‑bromo‑5‑chloro‑6‑fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole via regioselective C7‑bromination followed by THP deprotection [REFS‑1][REFS‑2]. No other commercially available indazole building block simultaneously supplies the 4‑Br, 5‑Cl, and 6‑F substituents in a single, THP‑protected entity that maps directly onto this claimed pharmacophore.

HPK1 Inhibition Immuno‑Oncology Patent‑Protected Pharmacophore

Density Differentiation for Chromatographic Purification Strategy

The THP‑protected compound has a predicted density of approximately 1.96 g/cm³, estimated from the NH‑free analog density of 1.957 ± 0.06 g/cm³ [REFS‑1] plus the mass contribution of the THP group. This is higher than the density of the 3‑bromo‑6‑chloro‑4‑fluoro‑1H‑indazole isomer (~1.8 g/cm³) and the des‑chloro analog 4‑bromo‑6‑fluoro‑1H‑indazole (~1.7 g/cm³) [REFS‑2]. The higher density facilitates gravity‑based phase separation during aqueous workup and provides a distinct retention time shift in normal‑phase chromatography relative to less‑dense isomers.

Preparative Chromatography Purification Process Development

Optimal Application Scenarios for 4‑Bromo‑5‑chloro‑6‑fluoro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole in Scientific Procurement


HPK1 Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams pursuing HPK1 as an immuno‑oncology target require rapid access to the 7‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazole pharmacophore disclosed in US11649255B2 [REFS‑1]. Procuring the THP‑protected intermediate allows a two‑step sequence—C7‑bromination followed by Suzuki–Miyaura coupling—to install diverse aryl/heteroaryl groups at C7 in 70% yield [REFS‑2], then quantitative THP deprotection to reveal the HPK1‑binding indazole. This route avoids the need to construct the halogen array de novo and circumvents the competing N‑arylation that plagues the NH‑free analog [REFS‑2].

CNS‑Penetrant Kinase Inhibitor Design Using Tunable Lipophilicity

For programs requiring blood‑brain barrier penetration, the THP‑protected form offers an estimated LogP of ~3.6–4.0, placing it within the CNS‑favorable window of 2–4 [REFS‑1][REFS‑2]. The acid‑labile THP group can be retained during SAR exploration to maintain elevated lipophilicity for enhanced membrane permeability, then cleaved in the final analog to reduce LogP and minimize hERG or phospholipidosis risk. This “protecting‑group‑as‑tuning‑knob” strategy is not possible with permanently N‑alkylated analogs [REFS‑3].

Parallel Library Synthesis for Immuno‑Oncology Hit Expansion

The combination of orthogonal reactivity (C7–Br for cross‑coupling; N1–THP for protection) makes this compound ideal for parallel library synthesis. The >20 percentage‑point yield advantage in Suzuki–Miyaura coupling over the NH‑free analog [REFS‑1] ensures that 96‑well plate‑based parallel reactions produce sufficient material for biological triage without intermediate purification. This throughput advantage is critical for hit‑to‑lead programs with aggressive timelines [REFS‑2].

Process Chemistry Route Scouting for Late‑Stage Functionalization

Process development groups evaluating scalable routes to 7‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazole can use the THP‑protected compound to establish benchmark yields for the C7‑bromination/Suzuki sequence. The 70% optimized yield reported under microwave conditions [REFS‑1] serves as a target for flow‑chemistry adaptation, while the elevated boiling point (440.5 °C) [REFS‑2] provides thermal safety margin for exothermic coupling reactions at production scale.

Quote Request

Request a Quote for 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.